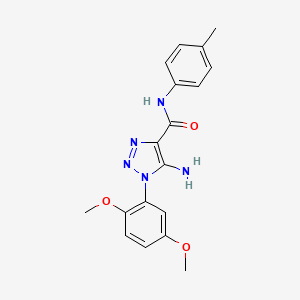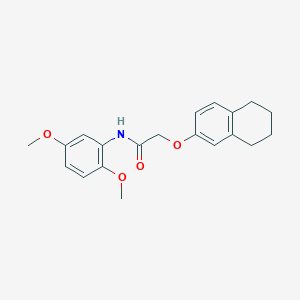![molecular formula C17H22N2 B5218340 N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, commonly known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction. Methamphetamine is a highly potent and addictive drug that can cause serious health problems.
作用機序
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, pleasure, and motivation. Methamphetamine binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing an increase in their levels. This leads to a feeling of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects
Methamphetamine has a number of biochemical and physiological effects on the body. It can cause increased heart rate, blood pressure, and body temperature. It can also cause decreased appetite, insomnia, and anxiety. Long-term use of methamphetamine can lead to serious health problems, such as addiction, psychosis, and cardiovascular disease.
実験室実験の利点と制限
Methamphetamine is often used in laboratory experiments to investigate the mechanisms of addiction and to develop treatments for addiction and other disorders. It has also been used to study the effects of other drugs on the central nervous system. However, there are limitations to the use of methamphetamine in laboratory experiments. It is a highly addictive drug, and its use can lead to serious health problems. It is also illegal in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are many future directions for research on methamphetamine. One area of research is the development of new treatments for addiction and other disorders. Another area of research is the investigation of the long-term effects of methamphetamine on the brain and body. Additionally, researchers are studying the effects of different forms of methamphetamine, such as crystal meth, on the brain and body. Finally, researchers are investigating the effects of methamphetamine use on different populations, such as pregnant women and adolescents.
Conclusion
In conclusion, N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or methamphetamine, is a highly potent and addictive drug that affects the central nervous system. It has been extensively studied for its effects on the brain and body, and has been used in scientific research to investigate the mechanisms of addiction and to develop treatments for addiction and other disorders. While there are advantages to the use of methamphetamine in laboratory experiments, there are also limitations due to its addictive nature and illegal status. Future research on methamphetamine will focus on developing new treatments for addiction and other disorders, investigating the long-term effects of methamphetamine use, and studying the effects of methamphetamine use on different populations.
合成法
Methamphetamine can be synthesized in a laboratory using various methods. One of the most common methods involves the reduction of ephedrine or pseudoephedrine using a strong reducing agent such as lithium aluminum hydride. Another method involves the reduction of phenylacetone using a reducing agent such as aluminum amalgam. These methods are often used to produce illicit methamphetamine, which is a major problem in many countries.
科学的研究の応用
Methamphetamine has been extensively studied for its effects on the central nervous system. It has been used in scientific research to investigate the mechanisms of addiction, as well as to develop treatments for addiction and other disorders. Methamphetamine has also been studied for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
特性
IUPAC Name |
N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-15(16-8-4-3-5-9-16)14-19(2)13-11-17-10-6-7-12-18-17/h3-10,12,15H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPJFPFAHYZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)

![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)

![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)

![3-[4-amino-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B5218311.png)
![1-benzyl 2-[2-(4-biphenylyl)-2-oxoethyl] 1,2-pyrrolidinedicarboxylate](/img/structure/B5218317.png)


![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)